1,4-Dioxaspiro[5.5]undecan-9-one
Description
1,4-Dioxaspiro[5.5]undecan-9-one (CAS 69225-59-8) is a spirocyclic compound characterized by two fused five-membered rings connected via a spiro carbon atom. Its IUPAC name is 3,3-dimethyl-1,5-dioxaspiro[5.5]undecan-9-one, with the molecular formula C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The structure features a ketone group at position 9 and dimethyl substitutions on the dioxane ring, which confer unique steric and electronic properties. This compound is typically synthesized via ketalization of cyclohexanedione derivatives, as indicated by its classification as a cyclohexanedione mono-ketal . Its spirocyclic architecture and functional groups make it valuable in organic synthesis, particularly as a building block for complex molecules or as a protecting group .
Properties
IUPAC Name |
1,4-dioxaspiro[5.5]undecan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-1-3-9(4-2-8)7-11-5-6-12-9/h1-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPDWFLIWXAPIJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)COCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[5.5]undecan-9-one typically involves the reaction of a suitable dioxane derivative with a cyclohexanone derivative under acidic or basic conditions. One common method involves the use of a dioxane ring precursor and a cyclohexanone derivative in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxaspiro[5.5]undecan-9-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted spirocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1,4-Dioxaspiro[5.5]undecan-9-one has been studied for its potential use in developing antifertility agents. Research indicates that compounds derived from this structure exhibit significant antifertility activity when tested in animal models. For example, a study demonstrated that certain derivatives of this compound showed effective inhibition of fertility in female rats, suggesting their utility in contraceptive formulations .
Case Study: Antifertility Activity
- Study : Evaluation of Antifertility Agents
- Method : Compounds derived from this compound were synthesized and tested for their ability to inhibit ovulation.
- Results : The compounds exhibited a dose-dependent reduction in fertility rates, indicating their potential as contraceptive agents.
Synthetic Organic Chemistry
The compound serves as an important intermediate in the synthesis of various organic molecules. Its unique spiro structure allows for the development of complex molecular architectures that are valuable in pharmaceutical synthesis.
Synthetic Pathways
- This compound can be synthesized through several methods involving the acylation of dioxaspiro intermediates. For instance, di-acylation techniques have been reported that yield high-purity products suitable for further functionalization .
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Di-acylation of dioxaspiro amines | 86.7 | High yield; suitable for further use. |
Applications in Natural Product Synthesis
Research has also highlighted the role of this compound in synthesizing natural products and pheromones. Its structural characteristics enable chemists to create compounds with specific stereochemical configurations that are crucial for biological activity.
Case Study: Synthesis of Insect Pheromones
- Study : Synthesis of spiroketal natural products.
- Method : Enantioselective synthesis techniques were employed to produce specific isomers.
- Results : Successful synthesis of pheromone components using this compound as a precursor demonstrated its utility in creating biologically active molecules .
Research Directions and Future Applications
Ongoing research is focused on exploring the broader applications of this compound in drug development and materials science. Its potential use as a scaffold for designing novel therapeutic agents is particularly promising.
Future Prospects
- Investigating the compound's interactions with biological targets to identify new therapeutic pathways.
- Developing more efficient synthetic routes to enhance yield and reduce environmental impact.
Mechanism of Action
The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-9-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby influencing their activity .
Comparison with Similar Compounds
1,4-Dioxaspiro[4.5]decane Derivatives
- Example: 1,4-Dioxaspiro[4.5]decane-2-methanol (PA) and 1,5-Dioxaspiro[5.5]undecan-3-ol (PB) .
- Structure : Comprises a four-membered and a five-membered ring (spiro[4.5] system).
- Synthesis: Predominantly formed in glycerol-cyclohexanone condensation reactions, indicating higher synthetic accessibility compared to the 5.5 system .
- Applications : Used in biolubricant synthesis due to their stability and low-temperature properties .
1,7-Dioxaspiro[5.5]undecane
- Structure : Oxygen atoms at positions 1 and 7, with a spiro[5.5] skeleton .
- Applications : Acts as a pheromone component in insects, highlighting its bioactivity .
- Key Difference : Position of oxygen atoms alters molecular geometry and intermolecular interactions compared to this compound.
Heteroatom Substitutions
3-Heterospiro[5.5]undecan-9-ones
- Examples : Derivatives with sulfur (tetrahydrothiopyran) or nitrogen (piperidine) replacing oxygen .
- Synthesis : Synthesized via Robinson annelation followed by hydrogenation, differing from the ketalization route used for the target compound .
- Properties : Heteroatoms modulate electronic properties and reactivity. For instance, sulfur-containing analogs exhibit enhanced nucleophilicity.
| Property | This compound | 3-Thiaspiro[5.5]undecan-9-one |
|---|---|---|
| Heteroatoms | Oxygen | Sulfur |
| Synthetic Method | Ketalization | Robinson annelation |
| Reactivity | Ketone-dominated | Thioether-enhanced |
Functional Group Variations
1,5-Dioxaspiro[5.5]undecan-3-ol
- Structure : Alcohol group at position 3 instead of a ketone at position 9 .
- Properties : The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to the ketone-containing analog.
Azaspiro Compounds
1,4-Dioxa-8-azaspiro[4.6]undecane
- Structure : Incorporates a nitrogen atom in a spiro[4.6] system .
- Properties : Nitrogen introduces basicity, enabling salt formation and pharmaceutical applications .
- Key Difference : The 4.6 spiro system (vs. 5.5) and nitrogen heteroatom significantly alter solubility and stability.
Substituent Effects
Biological Activity
1,4-Dioxaspiro[5.5]undecan-9-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The compound's molecular formula is , and it has a molecular weight of 198.26 g/mol. Its melting point ranges from 46°C to 50°C, indicating its stability under various conditions .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : The compound may exhibit affinity for various receptors, influencing cellular signaling pathways.
- Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, thereby altering metabolic processes within cells.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against a range of pathogens .
Biological Activities
This compound has been studied for several biological activities:
- Antimicrobial Effects : Research indicates that this compound demonstrates significant antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Potential : In vitro studies have suggested that it may inhibit the growth of cancer cell lines, although further research is needed to elucidate its mechanisms and efficacy .
- Analgesic Properties : Similar compounds have shown promise as analgesics by modulating pain pathways, suggesting potential for this compound in pain management .
Case Studies
Several studies have highlighted the biological relevance of this compound:
- Antimicrobial Study : A study demonstrated that derivatives of spiro compounds, including this compound, exhibited potent antimicrobial activity against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Cancer Cell Line Inhibition : In another study, the compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent .
- Pain Management Research : A comparative analysis of spiro compounds showed that those with similar structures could effectively reduce pain in animal models without the severe side effects associated with traditional opioids .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one | Antimicrobial and anticancer properties | Receptor modulation |
| 1,9-diazaspiro[5.5]undecane | Analgesic effects | Dual receptor agonism |
| Benzamide derivatives | Antimicrobial activity | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
